3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13634342
InChI: InChI=1S/C12H11FO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
SMILES: C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)F
Molecular Formula: C12H11FO2
Molecular Weight: 206.21 g/mol

3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.:

Cat. No.: VC13634342

Molecular Formula: C12H11FO2

Molecular Weight: 206.21 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid -

Specification

Molecular Formula C12H11FO2
Molecular Weight 206.21 g/mol
IUPAC Name 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C12H11FO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Standard InChI Key LNZNWYLJIJZKBY-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)F
Canonical SMILES C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The compound features a bicyclo[1.1.1]pentane core with a 4-fluorophenyl substituent at the 3-position and a carboxylic acid group at the 1-position . Key properties include:

PropertyValueSource
Molecular Weight206.21 g/mol
Melting PointNot reported
SolubilityLow in water; soluble in DMF
LogP~2.1 (estimated)
Hazard ClassificationHarmful if swallowed (H302)

The fluorine atom enhances electronegativity and metabolic stability, while the BCP core reduces conformational flexibility compared to phenyl rings .

Synthesis and Scalability

Photochemical and Metal-Free Approaches

Large-scale synthesis of BCP derivatives often begins with photochemical [2+2] cycloaddition. For example, 1 kg of bicyclo[1.1.1]pentane-1,3-diketone was produced in 6 hours via flow photochemistry using propellane and diacetyl under 365 nm LED irradiation . Subsequent haloform reaction with Selectfluor® yielded 3-fluorinated derivatives (42% yield) .

Metal-free homolytic aromatic alkylation protocols enable functionalization under mild conditions. Thirumoorthi and Adsool demonstrated the synthesis of 3-(pyrazin-2-yl)-BCP-carboxylic acid using ammonium persulfate and microwave-assisted conditions . This method avoids transition metals, reducing costs and environmental impact .

Functionalization Strategies

  • Amine Derivatives: Reaction with (PhO)₂P(O)N₃ in tert-butanol produced 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride (83% yield) .

  • Trifluoroborates: Treatment with pinacol and Et₃N yielded potassium trifluoroborates, key for Suzuki-Miyaura couplings .

  • Amino Acids: Boc-protected amino acids were synthesized via Curtius rearrangement, enabling peptide incorporation .

Applications in Drug Discovery

IDO1 Inhibitors for Immuno-Oncology

Replacing a central phenyl ring in IDO1 inhibitors with the BCP motif mitigated amide hydrolysis, improving metabolic stability. Compound 2 (Fig. 1) exhibited a 66-hour half-life in rats and low predicted human doses (<10 mg QD) . The BCP core maintained potency (IC₅₀ = 1.2 nM) while reducing clearance by 90% compared to phenyl analogs .

Figure 1: BCP-based IDO1 inhibitor with enhanced pharmacokinetics .

Bioisosteric Replacement

BCP derivatives serve as non-classical bioisosteres for:

  • 1,4-Disubstituted arenes: Improved solubility (2.5-fold increase) .

  • Terphenyls: Reduced molecular weight by 18% while maintaining target engagement .

  • Alkynes: Enhanced metabolic stability in CYP450-rich environments .

Comparative Analysis with Analogues

Parameter3-(4-Fluorophenyl)-BCPPhenyl Analog
Metabolic Stability (t₁/₂)66 hours6 hours
Aqueous Solubility12 µM4 µM
cLogP2.13.4
CYP3A4 InhibitionLowModerate

Data from highlight the BCP derivative’s superior pharmacokinetic profile.

Future Directions

  • Targeted Protein Degradation: BCP-based PROTACs exploit rigidity for E3 ligase recruitment .

  • Peptide Mimetics: Incorporation into cyclic peptides enhances oral bioavailability .

  • Material Science: Rigid scaffolds for high-performance polymers .

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